3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the class of pyrazolopyrimidines. This compound has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor for the treatment of various diseases, including cancer .
Mechanism of Action
Target of Action
The compound 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, is a selective and covalent inhibitor of the enzyme Bruton’s tyrosine kinase . This enzyme plays a crucial role in B-cell development and function, making it a significant target for the treatment of B-cell malignancies .
Mode of Action
The 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine compound interacts with its target, Bruton’s tyrosine kinase, by forming a covalent bond. This interaction inhibits the enzymatic activity of Bruton’s tyrosine kinase, thereby disrupting the signaling pathways it is involved in .
Biochemical Pathways
By inhibiting Bruton’s tyrosine kinase, this compound affects several biochemical pathways. These include the B-cell receptor signaling pathway and other pathways downstream of Bruton’s tyrosine kinase. The inhibition of these pathways disrupts B-cell development and function, which can lead to the death of malignant B-cells .
Result of Action
The primary result of the action of this compound is the inhibition of B-cell development and function. This inhibition can lead to the death of malignant B-cells, making the compound effective in the treatment of B-cell malignancies .
Biochemical Analysis
Biochemical Properties
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with enzymes such as Bruton’s tyrosine kinase, which is crucial in B-cell receptor signaling pathways . This interaction is characterized by the inhibition of the enzyme’s activity, leading to downstream effects on cellular processes. Additionally, this compound binds to other proteins and biomolecules, influencing their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In B-cells, it affects cell signaling pathways by inhibiting Bruton’s tyrosine kinase, leading to altered gene expression and cellular metabolism . This compound also impacts cell proliferation and apoptosis, making it a potential candidate for cancer therapy . Furthermore, this compound has been shown to influence the production of reactive oxygen species and mitochondrial function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits Bruton’s tyrosine kinase by covalently binding to the enzyme, preventing its activation and subsequent signaling . This inhibition leads to changes in gene expression and cellular responses. Additionally, this compound can modulate other signaling pathways, contributing to its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions . Studies have identified threshold doses that maximize therapeutic benefits while minimizing harmful effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, influencing its therapeutic potential . Additionally, this compound can alter metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects . Understanding the transport mechanisms of this compound is essential for optimizing its use in clinical settings .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in particular subcellular locations can enhance its interaction with target enzymes and proteins, contributing to its overall biochemical effects . Understanding the subcellular distribution of this compound is vital for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with phenoxyphenyl derivatives. One common method includes the use of sulfonyl chlorides and triethylamine in dry dichloromethane . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, impacting its reactivity and stability.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: A well-known kinase inhibitor with a similar pyrazolopyrimidine structure.
Ruxolitinib: Another kinase inhibitor with a pyrrolo[2,3-d]pyrimidine skeleton.
Tofacitinib: A kinase inhibitor used for treating autoimmune diseases.
Uniqueness
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its specific structural features that allow for selective inhibition of certain kinases. Its phenoxyphenyl group contributes to its unique binding properties and therapeutic potential .
Properties
IUPAC Name |
3-(4-phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c18-16-14-15(21-22-17(14)20-10-19-16)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-10H,(H3,18,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVUOZULIDAKRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C4C(=NC=NC4=NN3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330786-24-8 | |
Record name | 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(4-PHENOXYPHENYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP2LL98299 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in pharmaceutical chemistry?
A: this compound (SM1) is a crucial intermediate in the synthesis of Ibrutinib [, , , , ]. Ibrutinib is a clinically approved drug that functions as a Bruton's tyrosine kinase (Btk) inhibitor, used in the treatment of various cancers and autoimmune diseases.
Q2: Can you describe the synthetic route for Ibrutinib using this compound?
A: One of the described methods utilizes a Mitsunobu reaction. In this reaction, this compound (SM1) reacts with (S)-1-Boc-3-hydroxypiperidine (SM2) []. This leads to the formation of an intermediate, (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This intermediate then undergoes an amidation reaction with acrylic anhydride to yield Ibrutinib after a final recrystallization step [].
Q3: Have any impurities been identified during the synthesis of Ibrutinib that involve this compound?
A: Yes, research has identified several impurities arising during Ibrutinib synthesis, some of which are related to reactions involving this compound. These impurities have been characterized, and analytical methods, including HPLC, have been developed to detect and quantify them [, , ]. This is critical for ensuring the quality and safety of the final drug product.
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